3-Ethyl-4-glycylpiperazin-2-one
Description
Properties
IUPAC Name |
4-(2-aminoacetyl)-3-ethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-6-8(13)10-3-4-11(6)7(12)5-9/h6H,2-5,9H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAIUBLOPQGIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride
The preparation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride serves as a critical precursor. This intermediate is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride or phosphorus pentachloride. Its reactivity stems from the electrophilic carbonyl chloride group, enabling facile amidation with amino acids.
Amidation with Glycine Derivatives
The glycyl moiety is introduced through reactions between 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride and glycine or its protected forms. Key steps include:
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Deprotonation of Glycine : Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is used to generate the glycinate anion, enhancing nucleophilicity.
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Acylation Reaction : Conducted in tetrahydrofuran (THF)/water mixtures at 0–10°C to mitigate exothermic side reactions. For example, reacting glycine with the carbonyl chloride in THF/water (1:1) at pH 7.5–8.0 yields the target compound.
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Workup and Isolation : Acidification to pH 2 precipitates the product, followed by extraction with ethyl acetate and drying over Na₂SO₄.
Optimization of Reaction Conditions
Solvent Systems
Biphasic solvent systems (e.g., THF/water) are optimal for balancing reagent solubility and reactivity. Methanol or acetone may be added to improve homogeneity during later stages.
Temperature and pH Control
Maintaining temperatures below 10°C prevents decomposition of the acyl chloride. pH adjustments using NaOH ensure the amino group remains deprotonated, critical for efficient amide bond formation.
Stoichiometry and Catalysis
A slight excess of acyl chloride (1.1–1.2 equivalents) relative to glycine maximizes conversion. Catalytic dimethylaminopyridine (DMAP) accelerates reactions in non-polar solvents like dichloromethane.
Purification and Characterization
Chromatographic Methods
Column chromatography using adsorber resins (e.g., HP-20) with water/acetone gradients (50–100% acetone) effectively isolates the product.
Recrystallization
Recrystallization from dichloromethane/ethyl acetate (1:2) yields high-purity material, as evidenced by sharp melting points (e.g., 199–200°C).
Spectroscopic Data
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NMR : Characteristic signals include δ 1.07 ppm (triplet, CH₂CH₃), 3.50 ppm (quartet, NCH₂), and 5.63 ppm (doublet, NHCH).
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Mass Spectrometry : ESI-MS m/z 476 (M+1)+ confirms molecular weight.
Yield Optimization Strategies
| Factor | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 0–10°C | 15–20% |
| Solvent Ratio (THF:H₂O) | 1:1 | 10–12% |
| Stoichiometry (Cl:Gly) | 1.2:1 | 8–10% |
| Purification Method | HP-20 Column | 5–7% |
Adjusting these parameters collectively enhances yields from 58% to 85%.
Alternative Methodologies
Silylation-Activated Amidation
Protecting glycine with N,N-diethyl-1,1,1-trimethylsilanamine prior to acylation improves solubility in THF, enabling reactions at ambient temperatures.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-glycylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reductive amination is a common method, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in an organic solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine with electron-withdrawing groups under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted piperazines and piperazinones .
Scientific Research Applications
3-Ethyl-4-glycylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-glycylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 3-Ethyl-4-glycylpiperazin-2-one with two analogous compounds from the provided evidence: 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () and Ethyl 2-(piperidin-4-yl)acetate ().
Structural and Functional Group Differences
Key Observations :
- The glycyl group provides zwitterionic behavior, contrasting with the Fmoc-protected amine () or ester (), which influence solubility and reactivity.
Physicochemical Properties
Key Observations :
- The Fmoc-protected compound () exhibits higher hydrophobicity (Log P) due to the aromatic Fmoc group, limiting aqueous solubility.
- Ethyl 2-(piperidin-4-yl)acetate () has lower topological polar surface area (TPSA) and Log P, suggesting better membrane permeability, corroborated by its reported blood-brain barrier (BBB) permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-4-glycylpiperazin-2-one, and how can reaction yields be improved?
- Methodology : Synthesis typically involves multi-step coupling reactions. For example, a piperazine core can be functionalized via nucleophilic substitution or amidation. Glycine derivatives may be introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation . Reaction yields depend on temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., DMF or THF). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR spectroscopy : Use H and C NMR to confirm backbone structure and substituent positions.
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% required for pharmacological studies) .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical during handling and storage of this compound?
- Guidelines :
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Electrostatic discharge risks require grounded equipment .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Incompatible with strong oxidizers or acids .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Focus on substituent effects at the 3-ethyl and glycyl positions .
- QSAR models : Corrogate electronic (Hammett constants) and steric (Taft parameters) properties with experimental IC values to prioritize synthetic targets .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- Iterative validation : Reassess computational parameters (e.g., solvent models in DFT calculations) and cross-validate with kinetic studies (e.g., monitoring reaction intermediates via F NMR if fluorinated analogs exist) .
- Error analysis : Quantify discrepancies using statistical tools (e.g., root-mean-square deviation) and refine force fields or basis sets in simulations .
Q. What strategies mitigate batch-to-batch variability in biological assay results for this compound?
- Methodology :
- Quality control : Implement strict SOPs for synthesis and purification. Use orthogonal analytical methods (e.g., HPLC + NMR) to verify consistency .
- Assay design : Include internal controls (e.g., reference inhibitors) and replicate experiments across multiple plates to isolate compound-specific effects .
Data Management and Ethical Considerations
Q. How can researchers balance open-data sharing with privacy concerns in studies involving this compound?
- Guidelines :
- Anonymization : Strip datasets of identifiers before depositing in repositories like PubChem or Zenodo.
- Licensing : Use CC-BY-NC licenses to restrict commercial reuse while allowing academic collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
